Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

Medicinal Chemistry Bioisosterism Receptor Binding

This non-proteinogenic α-amino acid methyl ester combines a cyclopropylamine N-terminus with a distal 1,2,4-triazole, offering conformational rigidity and metabolic robustness for drug discovery. - Blocks α-carbon oxidation & reduces CYP TDI risk vs. N-methyl/ethyl analogs. - Up to 3-fold Ki improvement in ghrelin receptor antagonist programs via triazole bioisostere. - Methyl ester allows selective C-terminal deprotection; triazole enables π-stacking/H-bond interactions. Supplied with full QA documentation for research use.

Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
Cat. No. B13639981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
Molecular FormulaC10H16N4O2
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCN1C=NC=N1)NC2CC2
InChIInChI=1S/C10H16N4O2/c1-16-10(15)9(13-8-2-3-8)4-5-14-7-11-6-12-14/h6-9,13H,2-5H2,1H3
InChIKeyDGELTMUIRRVUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate – Structural Class and Procurement Context


Methyl 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate (CAS 1343910-97-3) is a non‑proteinogenic α‑amino acid methyl ester that incorporates a cyclopropylamine N‑terminus and a distal 1,2,4‑triazole heterocycle . The compound belongs to the family of triazole‑containing amino acid derivatives, a class frequently employed as conformationally constrained building blocks for medicinal chemistry and agrochemical research [1]. Its design combines the steric and metabolic features of a cyclopropylamino group with the hydrogen‑bond capacity and metabolic robustness of the 1,2,4‑triazole ring, making it a candidate for applications where both rigidity and heterocyclic recognition are required.

Classification Non-proteinogenic α-amino acid methyl ester, triazole-containing building block
Design motif Cyclopropylamino N-terminus for conformational constraint and reported metabolic stability context
Research use Medicinal chemistry scaffold, peptide synthesis intermediate, bioisostere replacement studies

Why Methyl 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate Cannot Be Simply Replaced by In‑Class Analogs


Although numerous triazole‑containing amino esters are commercially available, substitutions at the N‑terminal amine, the heterocycle, or the ester position alter key physicochemical and biological properties in a non‑linear fashion. For example, replacing the cyclopropylamino group with a methylamino group removes the conformational constraint and alters metabolic stability [1], while swapping the 1,2,4‑triazole for a pyrazole modifies hydrogen‑bond acceptor geometry and dipole moment, potentially affecting target binding . The quantitative evidence below demonstrates that even structurally close analogs exhibit measurable differences in properties that directly influence synthetic utility, biological activity, and procurement decisions.

Feature
Target compound
Potential substitute
N‑terminus
Cyclopropylamino (constrained, reduced CYP TDI risk reported)
Methylamino (flexible, higher oxidative metabolism liability)
Heterocycle
1,2,4‑Triazole (3 N atoms, higher H‑bond capacity)
Pyrazole (2 N atoms, different dipole and binding geometry)
C‑terminus
Methyl ester (predicted higher permeability, protected intermediate)
Free carboxylic acid (lower permeability, requires different coupling strategy)

Methyl 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate – Quantitative Differentiation Evidence


1,2,4‑Triazole vs. Pyrazole Heterocycle – Hydrogen‑Bond Acceptor Capacity and Dipole Moment

The 1,2,4‑triazole ring in the target compound provides three nitrogen atoms (two sp² and one sp³) capable of acting as hydrogen‑bond acceptors, whereas the pyrazole analog (Methyl 2-(cyclopropylamino)-4-(1H‑pyrazol‑1‑yl)butanoate, CAS 1339510-48-3) contains only two nitrogen atoms. This difference translates into a higher calculated hydrogen‑bond acceptor count (5 vs. 4) and an increased dipole moment, which can enhance binding to polar protein pockets . In a class‑level analysis of triazole vs. pyrazole in ghrelin receptor antagonists, the triazole series showed a 3‑fold improvement in binding affinity (Ki) relative to the pyrazole series [1].

Heterocycle H‑bond capacity
Class-level inference
Target: HBA 5, dipole ~4.8 D Pyrazole: HBA 4, dipole ~3.6 D Class-level binding affinity up to 3‑fold Ki improvement
May support polar pocket binding context
Class-level reference; target-specific verification recommended
Medicinal Chemistry Bioisosterism Receptor Binding

Cyclopropylamino vs. Methylamino N‑Terminus – Metabolic Stability and Conformational Rigidity

The cyclopropylamino group of the target compound imparts conformational restriction and reduced oxidative metabolism compared to the analogous methylamino derivative (Methyl 2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate). In studies with N‑benzyl‑N‑cyclopropyl‑N‑methylamine, the cyclopropyl analogue failed to generate the reactive cyclopropanone hydrate metabolite unless first N‑demethylated, indicating a lower potential for mechanism‑based P450 inactivation [1]. Furthermore, cyclopropyl substitution has been shown to block oxidative metabolism at the α‑carbon, leading to improved metabolic stability [2].

Metabolic stability
Class-level inference
Target: cyclopropylamino resists α‑carbon oxidation, lower CYP TDI risk Comparator: methylamino susceptible to N‑demethylation and α‑hydroxylation
May support metabolic stability screening
Qualitative difference; require in‑house validation
Metabolic Stability Conformational Constraint Drug Design

Methyl Ester vs. Free Acid – Membrane Permeability and Synthetic Utility

The methyl ester of the target compound (logD₇.₄ ≈ 0.8) is predicted to exhibit approximately 10‑fold higher passive membrane permeability than the corresponding free carboxylic acid (2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid, CAS 1341153-17-0, logD₇.₄ ≈ −1.2) . This difference is critical for intracellular target access and for the compound's role as a protected intermediate in peptide synthesis, where the ester can be selectively hydrolyzed after coupling .

Membrane permeability
Cross-study comparable
≈10‑fold higher predicted permeability logD₇.₄ 0.8 vs −1.2
May support cell permeability context
Predicted values; experimental confirmation needed
Prodrug Design Caco‑2 Permeability Synthetic Intermediate

Chain Length – Butanoate vs. Propanoate Backbone – Conformational Flexibility and Synthetic Accessibility

The butanoate backbone of the target compound (four‑carbon chain) provides greater conformational flexibility than the propanoate analog (Methyl 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate, CAS not available). This additional rotatable bond (7 vs. 6) may be advantageous for spanning larger binding pockets or for solid‑phase peptide synthesis where a longer linker is required [1]. The butanoate scaffold is also synthetically derived from glutamic acid, offering a cost‑effective entry to enantioenriched material [2].

Backbone chain length
Supporting evidence
Target: butanoate, 7 rotatable bonds Propanoate analog: 6 rotatable bonds Glutamic acid precursor may reduce chiral synthesis cost
May support linker-length selection
Synthetic route-dependent; confirm enantiopurity
Synthetic Intermediate Conformational Analysis Building Block

Optimal Use Cases for Methyl 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Metabolic Stability

When a lead series displays high clearance due to N‑dealkylation, replacement of the N‑methyl or N‑ethyl group with an N‑cyclopropyl group, as in the target compound, has been shown to block α‑carbon oxidation and reduce CYP TDI risk [1]. The cyclopropylamino‑triazole combination offers a dual benefit of conformational restriction and improved metabolic profile, making it a rational choice for oral drug candidates.

Peptide and Peptidomimetic Synthesis

The methyl ester serves as a C‑terminal protecting group that can be selectively removed after coupling, while the triazole side chain can engage in π‑stacking or hydrogen‑bond interactions with target proteins . The longer butanoate chain (vs. propanoate) provides additional spacing, useful for mimicking natural amino acid side chains in peptide analogs.

Triazole‑Based Bioisostere Replacement for Pyrazole or Amide Linkers

In programs where a pyrazole or amide linker shows insufficient binding affinity or solubility, the 1,2,4‑triazole ring can be introduced as a bioisostere. Quantitative evidence from ghrelin receptor antagonists shows up to a 3‑fold improvement in Ki upon triazole substitution [2]. The target compound provides a ready‑to‑use scaffold for such replacements.

Agrochemical Discovery – Fungicide Lead Scaffold

Compounds bearing the 1,2,4‑triazole‑cyclopropylamino motif have been reported to exhibit antifungal activity against pathogenic fungi [3]. The methyl ester can be used as an intermediate for further derivatization, allowing rapid exploration of structure‑activity relationships in crop protection research.

Application
Selection Property
Validation Focus
Lead optimization – metabolic stability
Cyclopropylamino motif, reported CYP TDI context
Microsomal stability assay; CYP inactivation profiling
Peptide/peptidomimetic synthesis
Methyl ester protecting group, extended butanoate spacer
Solid‑phase coupling yield; selective ester hydrolysis
Triazole bioisostere replacement
1,2,4‑Triazole H‑bond/dipole context vs pyrazole or amide
Target binding assay; solubility and permeability panel
Agrochemical discovery – antifungal screening
Triazole‑cyclopropylamino motif; reported antifungal screening context
In vitro fungal growth inhibition; SAR exploration
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